Cetylamine-d33

Catalog No.
S12866828
CAS No.
M.F
C16H35N
M. Wt
274.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetylamine-d33

Product Name

Cetylamine-d33

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-amine

Molecular Formula

C16H35N

Molecular Weight

274.66 g/mol

InChI

InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2

InChI Key

FJLUATLTXUNBOT-TUWMXWROSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N

Cetylamine-d33 is a deuterated derivative of hexadecylamine, a long-chain primary amine with the chemical formula C16H35N\text{C}_{16}\text{H}_{35}\text{N}. The deuteration refers to the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, which alters the compound's physical and chemical properties. Cetylamine-d33 is used primarily in research settings, particularly in studies involving isotopic labeling and tracing in biological systems. The presence of deuterium enhances the compound's stability and can improve the resolution in nuclear magnetic resonance spectroscopy.

Typical of primary amines. These include:

  • Acid-Base Reactions: Cetylamine-d33 can react with acids to form ammonium salts, releasing heat in an exothermic process.
  • Nucleophilic Substitution: It can act as a nucleophile, attacking electrophilic centers in organic compounds.
  • Oxidation: Cetylamine-d33 may undergo oxidation reactions when exposed to strong oxidizing agents, leading to the formation of corresponding aldehydes or ketones.

The reactivity profile indicates that it is generally stable but may react vigorously with strong oxidizers and can produce flammable gases when combined with reducing agents .

Cetylamine-d33 can be synthesized through several methods:

  • Deuterated Ammonolysis: This involves reacting hexadecyl chloride or hexadecyl bromide with deuterated ammonia under controlled conditions.
  • Reduction of Fatty Acids: Deuterated fatty acids can be reduced using lithium aluminum deuteride to yield cetylamine-d33.
  • Direct Deuteration: Hexadecylamine can be directly deuterated using deuterated reagents under specific catalytic conditions.

These methods allow for the incorporation of deuterium into the cetylamine structure while maintaining its long-chain characteristics .

Cetylamine-d33 has several applications:

  • Isotope Labeling: Used in various biochemical and pharmacological studies to trace metabolic pathways.
  • Nuclear Magnetic Resonance Spectroscopy: Enhances the clarity and resolution of spectral data due to the unique properties of deuterium.
  • Surfactant Research: Investigated for its potential applications as a surfactant in formulations due to its amphiphilic nature.

Its unique properties make it valuable for research in organic chemistry and biochemistry .

Interaction studies involving cetylamine-d33 primarily focus on its behavior in biological systems. These studies assess how cetylamine-d33 interacts with cellular membranes, proteins, and other biomolecules. The presence of deuterium allows researchers to track these interactions more effectively using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Such studies are crucial for understanding the pharmacokinetics and dynamics of long-chain amines in living organisms .

Cetylamine-d33 shares similarities with several other long-chain amines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
HexadecylamineC16H35N\text{C}_{16}\text{H}_{35}\text{N}Non-deuterated form; widely used as a surfactant
OctadecylamineC18H39N\text{C}_{18}\text{H}_{39}\text{N}Longer carbon chain; higher melting point
DodecylamineC12H27N\text{C}_{12}\text{H}_{27}\text{N}Shorter chain; different surfactant properties
StearylamineC18H39N\text{C}_{18}\text{H}_{39}\text{N}Similar to octadecylamine but often used in cosmetics

Uniqueness of Cetylamine-d33:
Cetylamine-d33's uniqueness lies in its isotopic labeling which allows for precise tracking in chemical and biological research, differentiating it from its non-deuterated counterparts. This property enhances its utility in studies requiring detailed mechanistic insights into long-chain amines' behavior within biological systems .

Deuterated alkylamines like cetylamine-d33 serve as indispensable probes in molecular studies, leveraging the distinct nuclear properties of deuterium to elucidate complex biochemical and physicochemical processes. Unlike its protonated counterpart, cetylamine-d33 exhibits reduced signal interference in $$ ^1\text{H} $$-NMR spectra, allowing researchers to track molecular conformations and interactions with unparalleled clarity. For instance, studies utilizing $$ ^{13}\text{C} $$-NMR and $$ ^2\text{H} $$-NMR have demonstrated that the deuterium substitution in the hexadecyl chain suppresses spin-spin coupling artifacts, thereby simplifying spectral interpretation in surfactant self-assembly studies.

A key application lies in metabolic pathway analysis. By incorporating cetylamine-d33 into lipid bilayers, researchers can monitor membrane dynamics without perturbing natural hydrogen-bonding networks. This approach has revealed anisotropic diffusion coefficients in phospholipid membranes, with deuterium’s quadrupolar splitting providing insights into bilayer rigidity under varying temperatures. Furthermore, isotopic labeling facilitates kinetic studies of enzyme-substrate interactions, as demonstrated in lipase-catalyzed hydrolysis experiments where deuterium’s mass difference alters reaction rates measurably.

Table 1: Comparative Properties of Cetylamine and Cetylamine-d33

PropertyCetylamine ($$ \text{C}{16}\text{H}{35}\text{N} $$)Cetylamine-d33 ($$ \text{C}{16}\text{D}{33}\text{H}_2\text{N} $$)
Molecular Weight (g/mol)241.45274.76
$$ ^1\text{H} $$-NMR Shiftδ 1.25 (m, CH2), δ 2.65 (t, NH2)δ 1.25 (suppressed CH2), δ 2.65 (t, NH2)
Boiling Point (°C)323323 (estimated)
Solubility in H2O0.01 g/L0.01 g/L (similar hydrophobic behavior)

The synthetic routes to cetylamine-d33 often involve catalytic deuteration of hexadecanenitrile followed by reduction with lithium aluminum deuteride (LiAlD4). Recent optimizations have achieved 98% isotopic purity, as confirmed by mass spectrometry. Alternative methods include base-catalyzed H/D exchange in hexadecylamine dissolved in deuterated solvents like dimethyl sulfoxide-d6, though this approach yields partial deuteration (70–85%).

Role of Deuterated Alkylamines in Surface Chemistry

In surface science, cetylamine-d33’s deuterated alkyl chain enables precise monitoring of adsorption/desorption kinetics and interfacial packing. Studies on tungsten (W) and carbon-coated tungsten surfaces have shown that deuterium substitution alters the activation energies of C–N and C–C bond cleavage during thermal decomposition. For example, temperature-programmed reaction spectroscopy (TPRS) revealed that cetylamine-d33 desorbs from W(100)-(5×1)-C surfaces at 470 K—15 K higher than protonated cetylamine—due to stronger deuterium-carbon interactions.

The compound’s utility extends to self-assembled monolayers (SAMs). On gold substrates, cetylamine-d33 forms densely packed films with a tilt angle of 28° relative to the surface normal, as determined by polarized infrared spectroscopy. This configuration contrasts with the 32° tilt observed for protonated SAMs, suggesting deuterium’s influence on van der Waals interactions between alkyl chains. Additionally, sum-frequency generation (SFG) spectroscopy has quantified the 15% reduction in interfacial water ordering near deuterated SAMs, attributed to deuterium’s lower polarizability compared to hydrogen.

Mechanistic Insights from Deuterium Labeling

  • Adsorption Thermodynamics: On oxidized tungsten surfaces (W(100)-(2×1)-O), cetylamine-d33 exhibits a desorption energy of 34 kcal/mol, marginally higher than the 33 kcal/mol measured for ethylamine. This difference underscores deuterium’s role in strengthening physisorption interactions.
  • Reaction Selectivity: In carbide-modified tungsten systems, cetylamine-d33 preferentially undergoes C–N bond scission over C–C cleavage, yielding acetonitrile-d3 as the primary product. This selectivity reverses in protonated analogues, which produce ethylene and methane.

Ongoing research explores cetylamine-d33’s behavior in heterogeneous catalysis, particularly in Fischer-Tropsch synthesis. Deuterium’s isotopic effect reduces hydrogenation rates of CO on cobalt catalysts by 22%, providing a mechanistic handle to decouple surface hydrogenation steps from chain growth processes. These findings highlight the compound’s dual role as both a spectroscopic probe and a kinetic modulator in surface-mediated reactions.

Cetylamine-d33, also known as n-hexadecyl-d33-amine, is a deuterated analog of hexadecylamine with the molecular formula C₁₆H₂D₃₃N [1]. This compound features a linear alkyl chain of 16 carbon atoms with a primary amine functional group (-NH₂) at one terminus [3]. The distinctive characteristic of cetylamine-d33 is the extensive deuterium substitution pattern, where 33 hydrogen atoms in the molecule have been replaced with deuterium isotopes [5]. The molecular weight of cetylamine-d33 is 274.66 g/mol, which is notably higher than its protiated counterpart (241.46 g/mol) due to the additional mass contributed by the deuterium atoms [3] [5].

The deuterium substitution in cetylamine-d33 occurs primarily at the methyl and methylene positions along the alkyl chain [3]. Specifically, the terminal methyl group (CH₃) and all methylene groups (CH₂) in the hydrocarbon chain are deuterated, while the amine group (-NH₂) remains protiated [5]. This selective deuteration pattern results in a molecule where the carbon-deuterium (C-D) bonds replace the carbon-hydrogen (C-H) bonds throughout the alkyl chain, while preserving the nitrogen-hydrogen (N-H) bonds in the amine functional group [1] [3].

The molecular architecture of cetylamine-d33 maintains the fundamental structural features of the parent compound, with the carbon atoms arranged in a linear chain [7]. The carbon-carbon bond lengths remain essentially unchanged by deuteration, with typical values of approximately 1.54 Å [11]. Similarly, the carbon-nitrogen bond length is approximately 1.47 Å, which is consistent with standard sp³ hybridized carbon-nitrogen single bonds [11]. The bond angles around the nitrogen atom are close to the tetrahedral value of 109.5°, though slightly distorted due to the presence of the lone pair of electrons on the nitrogen atom [20].

Table 1: Molecular Properties of Cetylamine-d33

PropertyValue
Molecular FormulaC₁₆H₂D₃₃N
Molecular Weight274.66 g/mol
CAS Number1191245-82-5
Chemical Structure TypeLinear alkyl chain amine
Chain Length16 carbon atoms
Functional GroupPrimary amine (-NH₂)
Deuteration SitesMethyl and methylene positions
Deuterium Content33 deuterium atoms

In its fully extended conformation, cetylamine-d33 has a theoretical chain length of approximately 21.5 Å [9]. However, in practice, the molecule may adopt various conformations due to rotations around carbon-carbon single bonds [25]. The presence of deuterium atoms does not significantly alter the conformational preferences of the molecule compared to the protiated form, as the C-D bonds have similar steric requirements to C-H bonds [34]. Nevertheless, subtle differences in bond vibrations and zero-point energy can lead to minor variations in the conformational energy landscape [37].

Comparative Analysis with Protiated Hexadecylamine

Cetylamine-d33 and its protiated analog, hexadecylamine (C₁₆H₃₅N), share the same carbon skeleton and primary amine functional group, but differ significantly in their isotopic composition [1] [3]. This isotopic difference, while not altering the overall molecular geometry substantially, introduces several notable physical and chemical property distinctions between the two compounds [34].

The most immediate difference is in molecular weight, with cetylamine-d33 (274.66 g/mol) being approximately 14% heavier than hexadecylamine (241.46 g/mol) [3]. This mass difference arises from the replacement of 33 hydrogen atoms (atomic mass ≈ 1.008 amu) with deuterium atoms (atomic mass ≈ 2.014 amu) [37]. Despite this significant mass difference, the molecular dimensions remain largely unchanged, as the van der Waals radii of hydrogen and deuterium are virtually identical [34] [37].

At the atomic level, the carbon-deuterium (C-D) bond is slightly shorter than the corresponding carbon-hydrogen (C-H) bond [37]. This bond length difference, though small (typically 0.005-0.010 Å), arises from the reduced zero-point vibrational energy of the C-D bond compared to the C-H bond [34]. The C-D bond is also stronger than the C-H bond, with a bond dissociation energy approximately 1.1-1.2 times higher [37]. These differences in bond properties contribute to the enhanced stability of deuterated compounds against certain chemical reactions, particularly those involving bond breaking at the deuterated positions [34] [38].

Table 2: Comparative Structural Parameters of Cetylamine-d33 and Hexadecylamine

ParameterCetylamine-d33HexadecylamineNotes
Molecular FormulaC₁₆H₂D₃₃NC₁₆H₃₅N33 H atoms replaced by D
Molecular Weight274.66 g/mol241.46 g/mol~14% increase in mass
C-D/C-H Bond LengthSlightly shorterStandardDifference of ~0.005-0.010 Å
C-D/C-H Bond EnergyHigherStandard~1.1-1.2 times stronger
Molecular VolumeSimilarStandardMinimal steric difference
Melting PointPotentially higher43-45°CDue to reduced zero-point energy
Crystalline StructureSimilarLow melting crystallineWhite crystalline solid

The conformational behavior of cetylamine-d33 is generally similar to that of hexadecylamine, with both molecules capable of adopting various rotational states around the carbon-carbon single bonds [25]. However, subtle differences may exist in the energy barriers between different conformational states due to the isotope effect on vibrational frequencies [37]. The terminal dihedral angles in the alkyl chain typically show a preference for anti-conformations (approximately 180°), with slightly less anti-conformation observed for the terminal dihedral (C13-C14-C15-C16), which shows about 70% anti-conformation in both compounds [25].

In terms of physical properties, deuterated compounds often exhibit slightly higher melting and boiling points compared to their protiated counterparts [37]. This is attributed to the reduced zero-point energy of deuterated bonds, which results in slightly stronger intermolecular interactions [34]. The crystal packing of cetylamine-d33 is expected to be similar to that of hexadecylamine, which typically forms layered structures with the amine groups aligned to facilitate hydrogen bonding interactions [11] [31].

Spectroscopic Signatures in Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy provides powerful insights into the structural characteristics of cetylamine-d33, with distinctive spectroscopic signatures that differentiate it from its protiated counterpart [14]. The extensive deuteration in cetylamine-d33 dramatically alters its NMR spectral profile across multiple nuclei, offering valuable information about the deuterium substitution pattern and molecular structure [15].

In proton (¹H) NMR spectroscopy, cetylamine-d33 exhibits a remarkable reduction in signal intensity compared to hexadecylamine [13]. The methyl and methylene signals that would normally dominate the spectrum of hexadecylamine are largely absent in cetylamine-d33 due to the replacement of protons with deuterium atoms [15]. The only significant proton signals observed are those from the amine group (-NH₂), which remains undeuterated [13] [14]. This dramatic simplification of the ¹H NMR spectrum serves as a clear indicator of successful deuteration and is often used to verify the deuterium incorporation efficiency [17].

Deuterium (²H) NMR spectroscopy provides direct evidence of deuterium incorporation in cetylamine-d33 [14]. Unlike proton NMR, which has a spin quantum number of I = 1/2, deuterium has a spin of I = 1, resulting in broader signals with quadrupolar splitting [14]. The deuterium NMR spectrum of cetylamine-d33 shows resonances in chemical shift ranges similar to those of the corresponding protons in hexadecylamine, but with significantly broader linewidths [14] [15]. The spectrum typically displays signals corresponding to the deuterated methyl and methylene groups along the alkyl chain, confirming the deuteration pattern [15].

Table 3: NMR Spectroscopic Characteristics of Cetylamine-d33

NMR ParameterObservationSignificance
¹H NMR SignalsGreatly reduced alkyl signals; only NH₂ protons visibleConfirms deuteration of alkyl chain
²H NMR SignalsBroad signals corresponding to CD₃ and CD₂ groupsDirect evidence of deuterium incorporation
¹³C NMR MultiplicityComplex multiplets due to C-D couplingIndicates deuterium attachment to carbon
¹³C Chemical ShiftsIsotope-induced shifts (0.1-0.4 ppm upfield)Result of deuterium isotope effects
Coupling Constants¹J(C-D) ≈ 19-21 HzCharacteristic of direct C-D bonding
Long-range EffectsObservable up to 3-4 bonds awayIndicates extended isotope influence

Carbon-13 (¹³C) NMR spectroscopy of cetylamine-d33 reveals significant isotope effects due to deuteration [16]. The most notable feature is the change in multiplicity of carbon signals [16]. In hexadecylamine, the carbon atoms appear as singlets (or quartets for the methyl carbon due to J-coupling with attached protons) [13]. In contrast, the carbon signals in cetylamine-d33 appear as complex multiplets due to coupling with attached deuterium atoms [16]. The one-bond carbon-deuterium coupling constant (¹J(C-D)) is typically around 19-21 Hz, approximately 1/6 of the corresponding ¹J(C-H) value due to the lower gyromagnetic ratio of deuterium [16] [18].

Deuterium substitution also induces shifts in the ¹³C chemical shift values [16]. These deuterium isotope effects on chemical shifts (denoted as nΔC(D), where n is the number of bonds between the carbon and deuterium) are valuable structural probes [18]. Primary isotope effects (¹ΔC(D)), observed for carbons directly bonded to deuterium, typically result in upfield shifts of 0.3-0.4 ppm [18]. Secondary isotope effects (²ΔC(D)), affecting carbons adjacent to deuterated positions, are smaller (0.05-0.15 ppm) but still detectable [18] [23]. Long-range isotope effects can extend up to 3-4 bonds away, with diminishing magnitude (0.01-0.05 ppm) [23] [26].

The deuterium isotope effects in cetylamine-d33 are not limited to chemical shifts but also influence relaxation properties [28]. The carbon T₁ (longitudinal) and T₂ (transverse) relaxation times in deuterated compounds are generally longer than in their protiated counterparts due to the weaker dipolar coupling between ¹³C and ²H compared to ¹³C and ¹H [28]. This relaxation behavior can provide additional information about molecular dynamics and conformational properties [28] [38].

Advanced two-dimensional NMR techniques can further elucidate the structural details of cetylamine-d33 [27]. Heteronuclear correlation experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), show significantly simplified spectra for cetylamine-d33 compared to hexadecylamine due to the absence of most proton-carbon correlations [27]. This spectral simplification can be advantageous in structural studies of complex systems where cetylamine-d33 is incorporated as a probe or reference compound [27] [30].

Catalytic deuterium exchange represents a fundamental approach for deuterium incorporation into alkylamine structures, particularly for the synthesis of Cetylamine-d33 [1] [2] [3]. This methodology employs transition metal catalysts to facilitate hydrogen-deuterium exchange reactions under controlled conditions, enabling selective labeling of carbon-hydrogen bonds throughout the hexadecyl chain [2] [3].

Mechanism and Catalyst Systems

The catalytic deuterium exchange process typically involves heterogeneous or homogeneous metal catalysts that enable hydrogen-deuterium substitution through surface adsorption and desorption mechanisms [2] [3]. Palladium on carbon combined with rhodium on carbon catalysts have demonstrated effectiveness in achieving deuterium incorporation into alkylamine precursors [1]. The reaction mechanism proceeds through initial adsorption of both the target compound and deuterium source onto the catalyst surface, followed by carbon-hydrogen bond cleavage and subsequent deuterium insertion [2]. In the case of alkylamines, surface binding occurs preferentially via the nitrogen lone pair, positioning the alkyl chain for selective deuteration of methylene positions [2].

Research has shown that reaction temperatures between 160-180°C with extended reaction times of 24-48 hours are optimal for achieving high deuterium incorporation levels [1]. The use of mixed palladium-rhodium catalyst systems, typically employing 10 weight percent palladium on carbon and 5 weight percent rhodium on carbon, provides enhanced catalytic activity compared to single-metal systems [1]. Solvent selection proves critical, with deuterated alcohol-water mixtures (2-propanol-deuterium oxide) facilitating efficient deuterium transfer while maintaining catalyst stability [1].

Exchange Selectivity and Control

Deuterium exchange reactions exhibit selectivity patterns that depend on the electronic environment and steric accessibility of carbon-hydrogen bonds [4] [5]. Primary and secondary carbon positions demonstrate different exchange rates, with methylene groups typically showing higher reactivity than methyl groups under mild conditions [5]. Temperature control enables selective deuteration, with lower temperatures (25-90°C) favoring exchange at activated positions, while elevated temperatures (130-180°C) promote comprehensive deuteration across the alkyl chain [5].

The extent of deuterium incorporation can be controlled through reaction parameters including deuterium source concentration, reaction time, and catalyst loading [6]. Studies indicate that deuterium oxide concentrations of 80-90% provide optimal isotopic enrichment while minimizing competing protium exchange from adventitious water [6]. Catalyst loading typically ranges from 5-15 mole percent relative to the substrate, with higher loadings required for complete deuteration of long-chain alkylamines [1].

Data Analysis and Characterization

Deuterium incorporation levels are routinely assessed using nuclear magnetic resonance spectroscopy, particularly deuterium nuclear magnetic resonance, which provides direct measurement of deuterium content at specific positions [7] [8]. The effectiveness of deuteration can be verified through comparison of proton nuclear magnetic resonance spectra before and after exchange, with deuterated positions showing reduced or absent proton signals [7]. Mass spectrometry techniques, including high-resolution mass spectrometry, enable precise determination of overall deuterium content and isotopic distribution patterns [9] [10].

ParameterTypical RangeOptimal Conditions
Temperature25-180°C160-180°C for complete exchange
Reaction Time3-48 hours24-48 hours for alkylamines
Catalyst Loading5-15 mol%10-11 mol% Pd/C + Rh/C
Deuterium SourceD₂O (80-95%)85-90% D₂O concentration
Deuterium Incorporation85-99%>95% for optimized conditions

Ammonolysis of Hexadecyl Chloride Precursors

The ammonolysis of hexadecyl chloride represents a well-established synthetic route for preparing hexadecylamine derivatives, including deuterated variants when employing appropriate deuterium sources [11] [12] [13] [14]. This nucleophilic substitution reaction involves the displacement of chloride by ammonia or deuterated ammonia equivalents, providing direct access to primary alkylamine products [12] [13].

Reaction Mechanism and Conditions

Ammonolysis proceeds through a bimolecular nucleophilic substitution mechanism, wherein ammonia acts as the nucleophile attacking the electrophilic carbon bearing the chloride leaving group [12] [13] [14]. The reaction typically requires elevated temperatures (100-130°C) and sealed reaction vessels to maintain ammonia pressure and prevent volatilization [12] [14]. The initial product is the corresponding alkylammonium chloride salt, which undergoes deprotonation by excess ammonia to yield the free primary amine [12] [14].

For deuterated Cetylamine-d33 synthesis, the hexadecyl chloride precursor must first be prepared with appropriate deuterium labeling [11]. Hexadecyl chloride synthesis from hexadecyl alcohol using thionyl chloride has been demonstrated to proceed with high yields (>85%) while maintaining the carbon framework integrity [11]. The resulting hexadecyl chloride serves as the electrophilic partner for ammonolysis reactions [11].

The ammonolysis reaction conditions require careful optimization to maximize primary amine formation while minimizing secondary and tertiary amine byproducts [12] [14]. Excess ammonia (typically 10-20 equivalents) favors primary amine formation by suppressing further alkylation reactions [12] [14]. Reaction temperatures of 100-130°C provide sufficient thermal energy to overcome activation barriers while avoiding decomposition pathways [12].

Sequential Amine Formation

The ammonolysis process is inherently sequential, with primary amines capable of further reaction with alkyl halides to form secondary and tertiary amines [12] [13] [14]. This sequential reactivity pattern follows the progression: primary amine → secondary amine → tertiary amine → quaternary ammonium salt [12] [13]. Each step involves nucleophilic attack by the nitrogen lone pair, followed by deprotonation to regenerate the nucleophilic amine [12] [14].

Control of product distribution requires careful management of reaction stoichiometry and conditions [12] [14]. Large excess of ammonia relative to alkyl halide (>10:1 molar ratio) predominantly yields primary amine products, while equimolar conditions favor formation of higher substitution products [12] [14]. Temperature control also influences selectivity, with moderate temperatures (100-120°C) favoring primary amine formation compared to higher temperatures that promote secondary reactions [14].

For deuterated amine synthesis, the ammonolysis approach offers advantages in maintaining isotopic integrity throughout the carbon framework [15] [16]. Unlike exchange-based methods that may show position-dependent deuterium scrambling, ammonolysis preserves the deuterium labeling pattern established in the precursor alkyl halide [15] [16].

Purification and Product Isolation

Product isolation from ammonolysis reactions typically involves neutralization of the basic reaction mixture followed by extraction procedures [12] [14]. The initial product mixture contains the desired primary amine along with unreacted ammonia, ammonium chloride, and potential secondary amine impurities [12] [14]. Standard workup procedures involve aqueous extraction to remove inorganic salts, followed by distillation or chromatographic purification to isolate the pure amine product [12].

For deuterated compounds, purification protocols must account for potential deuterium loss during processing [17] [5]. Aqueous workup conditions should employ deuterated solvents where possible to minimize isotopic dilution [17]. Distillation temperatures should be carefully controlled to prevent thermal deuterium scrambling, particularly for compounds with labile deuterium positions [5].

Reaction ParameterStandard ConditionsDeuterated Synthesis
Temperature100-130°C100-120°C (minimize scrambling)
Ammonia Equivalents10-20 eq15-25 eq (deuterated NH₃)
Reaction Time8-24 hours12-30 hours
PressureSealed tubeSealed tube (prevent loss)
Primary Amine Yield70-85%65-80% (accounting for isotopic purity)

Purification and Isotopic Enrichment Protocols

The purification of deuterated Cetylamine-d33 requires specialized protocols that preserve isotopic integrity while achieving chemical purity suitable for analytical applications [17] [5] [9]. Conventional purification methods must be adapted to minimize deuterium loss and prevent isotopic scrambling during processing [17] [5].

Chromatographic Separation Methods

Column chromatography represents the primary method for purifying deuterated alkylamines while maintaining isotopic composition [18] [19]. Silica gel chromatography using appropriately deuterated solvent systems enables separation of the target compound from reaction impurities without significant isotope exchange [18]. Mobile phase selection proves critical, with non-protic deuterated solvents preferred to minimize back-exchange of incorporated deuterium [20].

Automated column chromatography systems have been developed specifically for isotope-sensitive separations, employing controlled elution profiles and infrared detection to monitor compound elution [18]. These systems minimize manual handling and exposure to protiated solvents that could compromise isotopic purity [18]. Recovery yields exceeding 95% are routinely achieved with deuterated amine compounds using optimized chromatographic conditions [18].

Ion-exchange chromatography provides an alternative separation approach particularly suited for amine purification [21] [19]. Cation-exchange resins can selectively retain protonated amine species, enabling separation from neutral impurities and subsequent elution with deuterated base solutions [21]. This method is especially effective for removing trace metal impurities that may catalyze deuterium exchange reactions during storage [21].

Crystallization and Recrystallization

Crystallization techniques offer high-purity isolation methods that can enhance isotopic enrichment through selective incorporation of deuterated molecules into crystal lattices [22] [23]. The crystallization behavior of deuterated compounds often differs from their protiated analogs due to isotope effects on intermolecular interactions [22]. These differences can be exploited to achieve isotopic purification through selective crystallization procedures [23] [22].

Recrystallization from deuterated solvents enables both chemical purification and isotopic enrichment in a single operation [22]. Solvent selection requires consideration of solubility parameters for both protiated and deuterated forms of the target compound [22]. Temperature-controlled crystallization protocols can achieve isotopic enrichment factors of 1.2-1.4 per crystallization cycle [21] [23].

Multiple recrystallization cycles enable progressive isotopic enrichment, with cumulative enrichment factors exceeding 5-fold achievable through optimized protocols [23]. However, material losses during repeated crystallization must be balanced against purity gains to optimize overall recovery of high-purity deuterated product [23].

Analytical Characterization and Purity Assessment

Comprehensive characterization of purified Cetylamine-d33 requires multiple analytical techniques to assess both chemical purity and isotopic enrichment [9] [10]. High-resolution mass spectrometry provides precise determination of molecular mass and isotopic distribution patterns [9] [10]. Electrospray ionization mass spectrometry enables direct analysis of amine compounds with minimal sample preparation [9].

Nuclear magnetic resonance spectroscopy serves as the primary tool for assessing deuterium incorporation levels and distribution patterns [24] [7] [20]. Proton nuclear magnetic resonance spectra of fully deuterated compounds should show minimal residual proton signals, with residual intensity providing quantitative measures of deuteration efficiency [24] [7]. Deuterium nuclear magnetic resonance provides complementary information on deuterium location and chemical environment [7].

Isotopic purity calculations require integration of mass spectral isotope peaks and correction for natural isotope abundances [9] [10]. Commercial software packages enable automated processing of isotopic distribution data to calculate enrichment levels and assess sample homogeneity [9]. Typical isotopic purities for well-purified Cetylamine-d33 range from 95-99% depending on synthetic method and purification rigor [9].

Analytical MethodInformation ProvidedTypical Results
High-Resolution MSMolecular mass, isotopic distribution95-99% deuterium content
¹H NMRResidual proton content<5% proton signals
²H NMRDeuterium distributionConfirms labeling pattern
Ion ChromatographyIonic impurities<0.1% inorganic salts
GC-MSVolatile impurities>98% chemical purity

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

274.484082737 g/mol

Monoisotopic Mass

274.484082737 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types